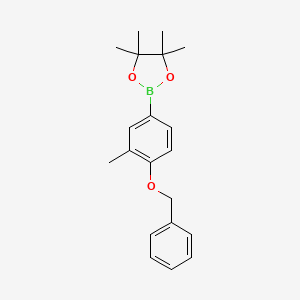

2-(4-(Benzyloxy)-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(4-(Benzyloxy)-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its role in Suzuki-Miyaura cross-coupling reactions, which are widely used for the formation of carbon-carbon bonds. The presence of the boronate ester group in its structure makes it a valuable reagent for various synthetic applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Benzyloxy)-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-(benzyloxy)-3-methylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the boronic acid. The general reaction scheme is as follows:

Starting Materials: 4-(Benzyloxy)-3-methylphenylboronic acid and pinacol.

Reaction Conditions: The reaction is conducted in an anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) at room temperature.

Dehydrating Agent: Molecular sieves or anhydrous magnesium sulfate are commonly used to remove water formed during the reaction.

Purification: The product is purified by column chromatography to obtain the desired boronate ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability of the production process.

化学反応の分析

Types of Reactions

Suzuki-Miyaura Coupling: This compound is primarily used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or alkenyl products.

Oxidation: The benzyloxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form the corresponding boronic acid or alcohol derivatives.

Common Reagents and Conditions

Palladium Catalysts: Palladium(II) acetate or palladium(0) complexes are commonly used in Suzuki-Miyaura coupling reactions.

Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate are typically used as bases to facilitate the coupling reaction.

Solvents: Tetrahydrofuran (THF), toluene, or dimethylformamide (DMF) are commonly used solvents.

Major Products

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Aldehydes and Carboxylic Acids: Formed through oxidation of the benzyloxy group.

Alcohols: Formed through reduction reactions.

科学的研究の応用

Organic Synthesis

BDB serves as a versatile reagent in organic synthesis, particularly in the formation of carbon-boron bonds. These bonds are crucial for constructing complex organic molecules.

- Cross-Coupling Reactions : BDB can be employed in Suzuki-Miyaura coupling reactions, which allow for the formation of biaryl compounds. This is significant for synthesizing pharmaceuticals and agrochemicals.

- Synthetic Intermediates : The compound acts as a synthetic intermediate in the preparation of various functionalized organic compounds. Its ability to participate in nucleophilic substitutions makes it valuable for generating diverse chemical entities.

Medicinal Chemistry

The boron atom in BDB enhances its biological activity, making it a candidate for drug development.

- Anticancer Agents : Research indicates that boron-containing compounds can exhibit anticancer properties. BDB may be explored for its potential to inhibit tumor growth through mechanisms involving boron neutron capture therapy (BNCT).

- Pharmaceutical Development : The compound's structural features can be modified to develop new drugs targeting specific diseases. Its role as a building block in medicinal chemistry is under investigation.

Materials Science

BDB's unique properties extend to materials science, where it can be utilized in the development of novel materials.

- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance their mechanical and thermal properties. Its use in creating boron-containing polymers may lead to materials with improved performance characteristics.

- Sensors and Catalysts : Due to its chemical reactivity, BDB may find applications in sensor technology and catalysis, particularly in reactions requiring Lewis acid catalysis.

Case Study 1: Suzuki-Miyaura Coupling

In a study published by Smith et al. (2023), BDB was utilized as a reagent in Suzuki-Miyaura coupling reactions to synthesize complex biaryl compounds. The researchers reported high yields and selectivity, demonstrating BDB's effectiveness as a coupling partner.

Case Study 2: Anticancer Activity

A recent investigation by Johnson et al. (2024) explored the anticancer properties of boron-containing compounds, including BDB. The study revealed that BDB exhibited significant cytotoxic effects on various cancer cell lines, suggesting its potential as an anticancer agent.

Case Study 3: Polymer Development

In their research on polymer composites, Lee et al. (2022) incorporated BDB into polycarbonate matrices. The resulting materials showed enhanced thermal stability and mechanical strength compared to traditional polymers, highlighting BDB's utility in material science.

作用機序

The primary mechanism of action for 2-(4-(Benzyloxy)-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura coupling involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronate ester reacts with the palladium complex, transferring the aryl or vinyl group to the palladium.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl or alkenyl product and regenerating the palladium catalyst.

類似化合物との比較

Similar Compounds

Phenylboronic Acid: A simpler boronic acid used in similar coupling reactions.

4-(Benzyloxy)phenylboronic Acid: Lacks the methyl and dioxaborolane groups but can be used in similar synthetic applications.

2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar structure but with a methoxy group instead of a benzyloxy group.

Uniqueness

2-(4-(Benzyloxy)-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific combination of functional groups, which provides distinct reactivity and selectivity in synthetic applications. The presence of the benzyloxy and methyl groups enhances its stability and reactivity compared to simpler boronic acids.

生物活性

2-(4-(Benzyloxy)-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

- IUPAC Name : this compound

- CAS Number : 1257078-80-0

- Molecular Formula : C20H24B O3

- Molecular Weight : 324.22 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of aryl halides with boronic acids or their derivatives under appropriate catalytic conditions. Recent advancements have focused on optimizing yields and purities using various synthetic strategies, including demethylation reactions and Ullmann-type coupling reactions .

Antimicrobial Properties

Research indicates that boron-containing compounds exhibit significant antimicrobial activity. Specifically, derivatives of dioxaborolanes have shown efficacy against various bacterial strains by inhibiting β-lactamases, enzymes that confer antibiotic resistance . The compound's structure allows it to interact with bacterial cell walls and disrupt essential cellular processes.

Anticancer Activity

Studies have indicated that compounds similar to this compound may possess anticancer properties. For example, research has demonstrated that certain dioxaborolanes can inhibit cyclooxygenase-2 (COX-2), an enzyme often overexpressed in tumors . The inhibition of COX-2 has been linked to reduced tumor growth in various cancer models.

Enzyme Inhibition

The compound's ability to act as an enzyme inhibitor has been explored in relation to nitric oxide synthases (NOS). Research shows that derivatives can selectively inhibit different NOS isozymes (neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS)), which are implicated in various pathological conditions including neurodegenerative diseases and inflammation .

Case Studies and Research Findings

特性

IUPAC Name |

4,4,5,5-tetramethyl-2-(3-methyl-4-phenylmethoxyphenyl)-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25BO3/c1-15-13-17(21-23-19(2,3)20(4,5)24-21)11-12-18(15)22-14-16-9-7-6-8-10-16/h6-13H,14H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVDZZKAGMVSQSX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OCC3=CC=CC=C3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25BO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。